5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a thiadiazole ring, connected via a sulfanyl linkage. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve the use of solid support catalysts such as Al2O3 and TiCl4, which facilitate the reaction under milder conditions . The use of microwave-assisted organic reactions is also prevalent in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Industry: Utilized in the development of fluorescent probes for detecting metal ions.
Mechanism of Action
The mechanism of action of 5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits significant antimicrobial properties.
Uniqueness
5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its combined imidazo[1,2-a]pyridine and thiadiazole structure, which imparts a broader range of biological activities and chemical reactivity compared to its individual components .
Properties
Molecular Formula |
C11H11N5S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
5-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S2/c1-7-3-2-4-16-5-8(13-9(7)16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14) |
InChI Key |
NQKXLERHMJYILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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